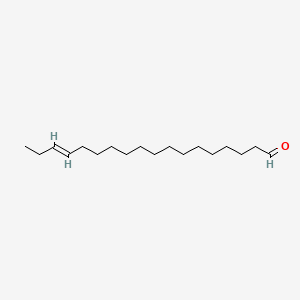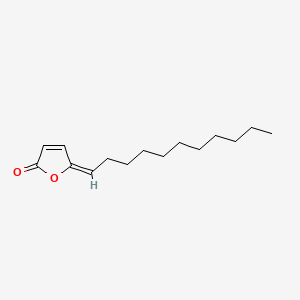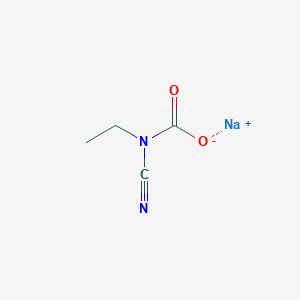
Sodium ethyl cyanocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ethyl cyanocarbamate is an organic compound with the chemical formula C4H5N2NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyanocarbamate group, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium ethyl cyanocarbamate can be synthesized through the reaction of ethyl chloroformate with sodium cyanamide. The reaction typically occurs in an aqueous medium, where sodium cyanamide is dissolved, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ethyl cyanocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyanates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichloroisocyanurate (NaDCC) is commonly used for oxidative transformations.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include cyanates, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium ethyl cyanocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It has applications in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of sodium ethyl cyanocarbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The cyanocarbamate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include the modification of amino groups in proteins and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Methyl cyanocarbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl cyanoacetate: Contains a cyano group but lacks the carbamate functionality.
Sodium cyanate: Similar in reactivity but differs in structure and applications
Uniqueness: Sodium ethyl cyanocarbamate is unique due to its combination of the cyanocarbamate group with sodium, providing distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
62220-43-3 |
|---|---|
Formule moléculaire |
C4H5N2NaO2 |
Poids moléculaire |
136.08 g/mol |
Nom IUPAC |
sodium;N-cyano-N-ethylcarbamate |
InChI |
InChI=1S/C4H6N2O2.Na/c1-2-6(3-5)4(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
NNOLNGUPUMCYDM-UHFFFAOYSA-M |
SMILES canonique |
CCN(C#N)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


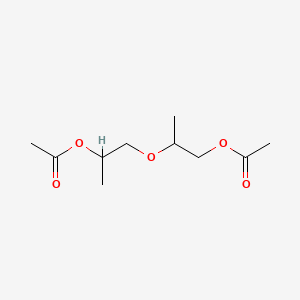
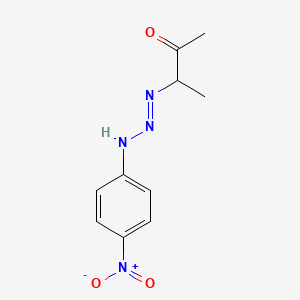
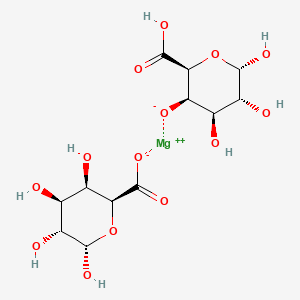
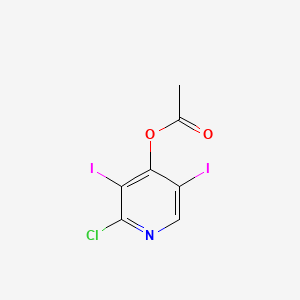
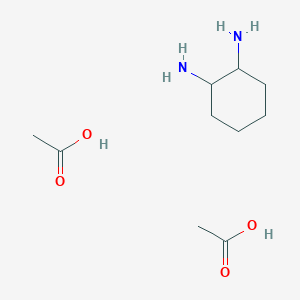
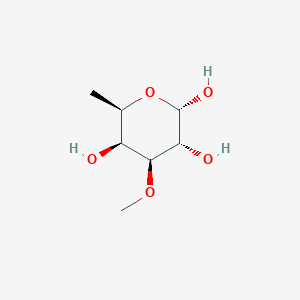

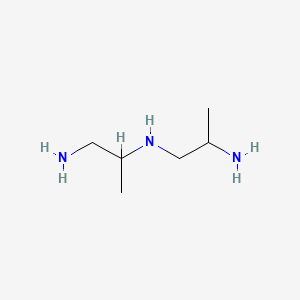
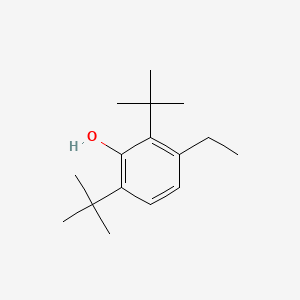

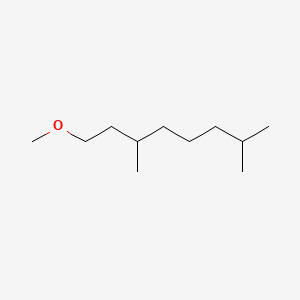
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
